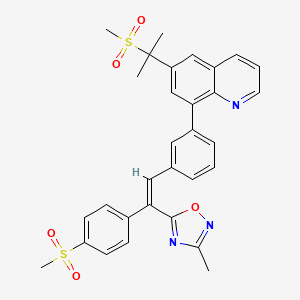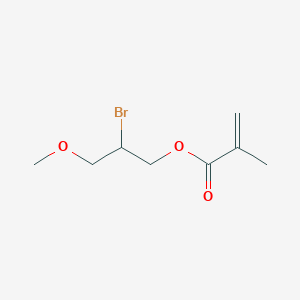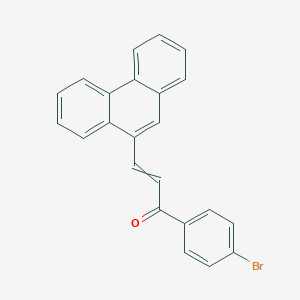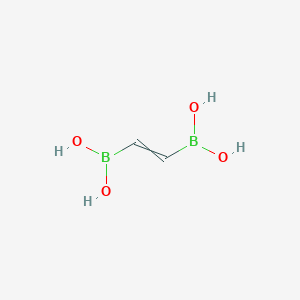
Ethene-1,2-diyldiboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene-1,2-diyldiboronic acid is an organic compound that features two boronic acid groups attached to a central ethene (ethylene) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethene-1,2-diyldiboronic acid typically involves the reaction of ethene with boronic acid derivatives under specific conditions. One common method is the hydroboration of ethene using diborane (B2H6) followed by oxidation to yield the desired product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethene-1,2-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The boronic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted ethene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethene-1,2-diyldiboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: this compound is used in the production of advanced materials, such as boron-doped polymers and electronic devices.
Mécanisme D'action
The mechanism by which ethene-1,2-diyldiboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can lead to the formation of stable complexes with diols, amines, and other nucleophiles. The pathways involved in these interactions are often dependent on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Ethene-1,2-diyldiboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane. While these compounds share similar reactivity due to the presence of boronic acid groups, this compound is unique in its ability to form conjugated systems and participate in polymerization reactions. This uniqueness makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.
List of Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Methylboronic acid
- Vinylboronic acid
Propriétés
Numéro CAS |
202604-84-0 |
|---|---|
Formule moléculaire |
C2H6B2O4 |
Poids moléculaire |
115.69 g/mol |
Nom IUPAC |
2-boronoethenylboronic acid |
InChI |
InChI=1S/C2H6B2O4/c5-3(6)1-2-4(7)8/h1-2,5-8H |
Clé InChI |
IPIQSMYKNQWSLO-UHFFFAOYSA-N |
SMILES canonique |
B(C=CB(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)
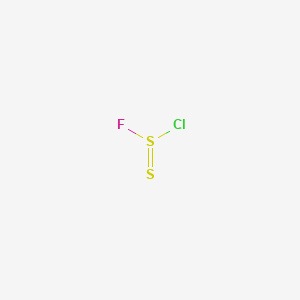
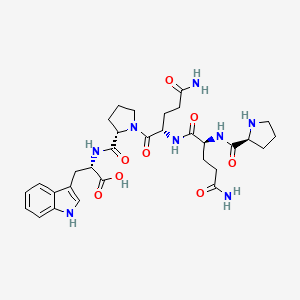
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
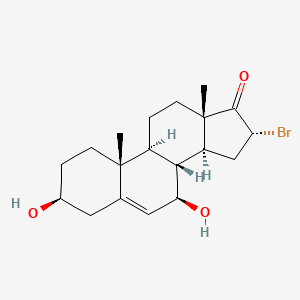
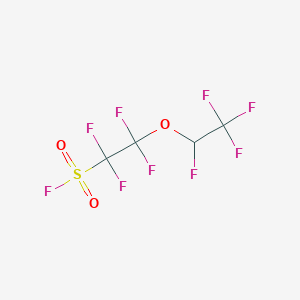
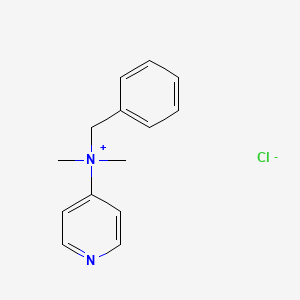
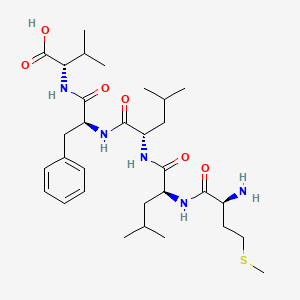
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
